N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” is a complex organic compound. It contains a spirocyclic structure, which is found in a wide range of natural compounds . The compound is related to the class of phenethylamines, specifically 3,4-dimethoxyphenethylamine (DMPEA), which is an analogue of the major human neurotransmitter dopamine .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the oxidative cleavage of a precursor molecule, followed by an amine coupling and deprotection of a Boc group . The coupling is performed using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), a common coupling reagent in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spirocyclic core, a pyrrolidinone ring, and a dimethoxyphenyl group . The spirocyclic structure is a key feature of this molecule, contributing to its unique chemical properties .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the amine coupling, which connects the spirocyclic core to the dimethoxyphenyl group . This reaction is facilitated by the use of HATU, a potent coupling reagent .Scientific Research Applications
Microwave-Assisted Synthesis and Anti-Influenza Activity
Microwave-assisted synthesis techniques have been employed to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating significant antiviral activity against influenza A and B viruses. These compounds, characterized by structural features related to azaspirocycles, have highlighted the potential of such molecules in antiviral therapies. The compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide showcased potent inhibitory activity, emphasizing the role of azaspirocycles as potential influenza virus fusion inhibitors (Göktaş et al., 2012).
Dopamine Agonist Activity
Research into 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has provided insights into their potential as dopamine agonists. Despite a lack of central nervous system activity in some derivatives, certain analogs exhibited potent dopamine agonist activity in peripheral assays, suggesting their utility in developing new treatments for disorders associated with dopamine dysregulation (Brubaker & Colley, 1986).
Muscarinic Receptor Agonist for Cognitive Impairment
The characterization of YM796, a novel muscarinic receptor agonist, revealed its efficacy in ameliorating cognitive impairments and demonstrating significant anti-amnesic effects with minimal peripheral side effects. This positions compounds within the azaspiro[4.5]decane class as promising candidates for the treatment of cognitive disorders (Wanibuchi et al., 1994).
Growth-Regulating Activity
Compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework have been explored for their growth-regulating activities, with specific derivatives showing potential in agricultural applications. This highlights the versatility of azaspirocycles in areas beyond pharmaceuticals, extending into agrochemical research (Sharifkanov et al., 2001).
Antidepressant and Nootropic Agents
Further investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have unveiled their potential as antidepressant and nootropic agents. Compounds with the azaspirocyclic structure have shown dose-dependent activity, underscoring their potential in central nervous system drug development (Thomas et al., 2016).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its biological activity. Given its structural similarity to known bioactive compounds, it may have potential applications in medicinal chemistry .
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-26-16-4-3-15(12-17(16)27-2)23-13-14(11-18(23)24)21-19(25)22-7-5-20(6-8-22)28-9-10-29-20/h3-4,12,14H,5-11,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQXAUYTMDDNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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